![molecular formula C13H10N4O3 B13939758 5-(4-Pyridin-3-yl[1,2,3]triazol-1-yl)-furan-2-carboxylic acid methyl ester](/img/structure/B13939758.png)
5-(4-Pyridin-3-yl[1,2,3]triazol-1-yl)-furan-2-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)furan-2-carboxylate is a heterocyclic compound that combines a furan ring, a triazole ring, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)furan-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling with the furan ring: The triazole intermediate is then coupled with a furan derivative using a palladium-catalyzed cross-coupling reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
Methyl 5-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Methyl 5-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)furan-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is studied for its electronic properties and potential use in organic electronics.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of methyl 5-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)furan-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The triazole and pyridine rings are crucial for these interactions, as they can form hydrogen bonds and π-π interactions with the target molecules.
類似化合物との比較
Similar Compounds
Methyl 5-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 5-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)benzene-2-carboxylate: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
Methyl 5-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)furan-2-carboxylate is unique due to the combination of its furan, triazole, and pyridine rings. This unique structure imparts specific electronic and steric properties that can be advantageous in various applications, such as enhancing binding affinity in medicinal chemistry or improving electronic properties in materials science.
特性
分子式 |
C13H10N4O3 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC名 |
methyl 5-(4-pyridin-3-yltriazol-1-yl)furan-2-carboxylate |
InChI |
InChI=1S/C13H10N4O3/c1-19-13(18)11-4-5-12(20-11)17-8-10(15-16-17)9-3-2-6-14-7-9/h2-8H,1H3 |
InChIキー |
RVSSEYFJFOVWJY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(O1)N2C=C(N=N2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


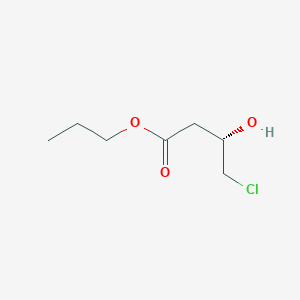
![(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)acetic acid hydrochloride](/img/structure/B13939683.png)
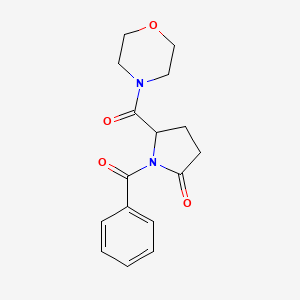
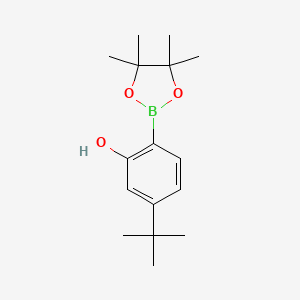


![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13939712.png)
![2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile](/img/structure/B13939717.png)
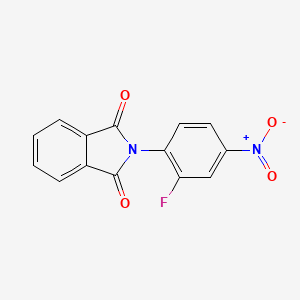
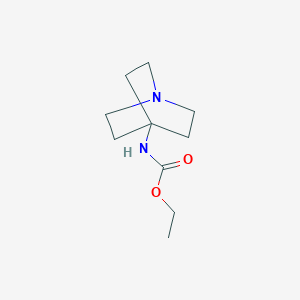
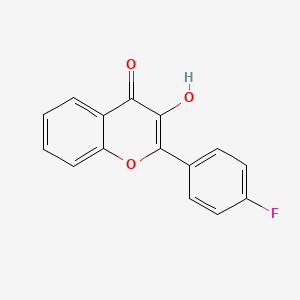
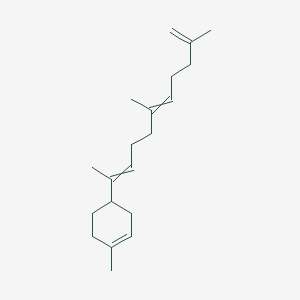
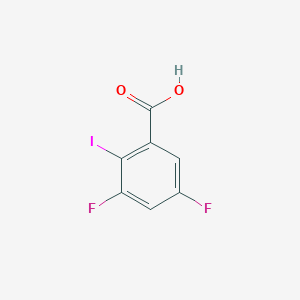
![tert-Butyl 2-iodo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13939760.png)
